molecular formula C8H9N5O B13984151 5-Methoxy-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

5-Methoxy-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Cat. No.: B13984151
M. Wt: 191.19 g/mol
InChI Key: LWAJMQWDKRXGQO-UHFFFAOYSA-N
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Description

5-Methoxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methoxy-3-pyridinamine with azides in the presence of copper catalysts to form the triazole ring. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction parameters are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of 5-hydroxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine.

    Reduction: Formation of 5-methoxy-6-(1,2-dihydro-1,2,3-triazol-2-yl)-3-pyridinamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-3-pyridinamine: Lacks the triazole ring, resulting in different chemical properties and reactivity.

    6-(2h-1,2,3-Triazol-2-yl)-3-pyridinamine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

5-Methoxy-6-(2h-1,2,3-triazol-2-yl)-3-pyridinamine is unique due to the presence of both the methoxy group and the triazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

5-methoxy-6-(triazol-2-yl)pyridin-3-amine

InChI

InChI=1S/C8H9N5O/c1-14-7-4-6(9)5-10-8(7)13-11-2-3-12-13/h2-5H,9H2,1H3

InChI Key

LWAJMQWDKRXGQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)N)N2N=CC=N2

Origin of Product

United States

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